
N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- IUPAC Name : this compound
This compound features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of c-Myc : The compound has been identified as a potent inhibitor of the proto-oncogene c-Myc, which is crucial in the development of colorectal cancer (CRC). Downregulation of c-Myc leads to reduced tumor growth and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at different phases depending on the concentration used:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is essential for eliminating malignant cells during treatment .
The biological activity of this compound is primarily attributed to its ability to:
- Interact with specific molecular targets within cancer cells.
- Modulate signaling pathways associated with cell growth and survival.
The inhibition of c-Myc/MAX dimerization is particularly significant as it disrupts the transcriptional activity necessary for tumor progression.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against colorectal cancer cell lines such as HT29 and HCT 15. The IC50 values were reported at approximately 0.32 μM and 0.51 μM, respectively . These findings suggest that the compound could be a viable candidate for further development in CRC therapy.
In Vivo Studies
In vivo studies using HT29 tumor xenograft models have shown promising results, where treatment with the compound led to significant tumor regression without notable toxicity or weight loss in subjects over a 30-day period . This highlights its potential for clinical application.
Data Table: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Cytotoxicity (IC50) | HT29: 0.32 μM; HCT 15: 0.51 μM |
Cell Cycle Arrest | G2/M arrest at low concentrations; G0/G1 arrest at high concentrations |
Apoptosis Induction | Promotes apoptosis in cancer cells |
c-Myc Inhibition | Strong down-regulation observed |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide possess significant antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit bacterial growth effectively. A study demonstrated that certain pyridazine derivatives exhibited activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound's structural features suggest it may interfere with cancer cell proliferation. Research on related compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, a study focusing on benzothiazine derivatives found that modifications to their structure enhanced their anticancer activity by targeting specific pathways involved in cell cycle regulation .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. Research indicates that certain derivatives can selectively inhibit COX-2, leading to reduced inflammatory responses without the gastrointestinal side effects associated with non-selective NSAIDs .
Case Study 1: Antimicrobial Efficacy
A recent experimental study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated significant zones of inhibition, confirming its potential as an antibacterial agent.
Case Study 2: Inhibition of Cancer Cell Growth
In vitro studies on cancer cell lines treated with the compound showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. Further molecular docking studies revealed strong binding affinity to target proteins involved in cancer progression, reinforcing its potential as an anticancer therapeutic .
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-8-6-16(7-9-18)21-10-11-23(28)26(25-21)12-4-5-22(27)24-17-13-19(30-2)15-20(14-17)31-3/h6-11,13-15H,4-5,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZBLINNDAVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.